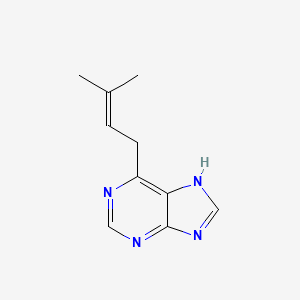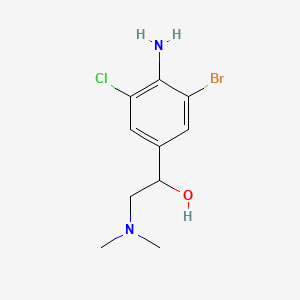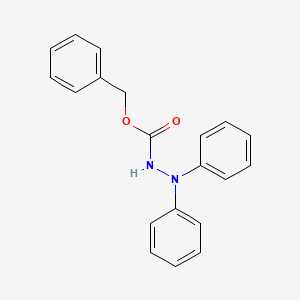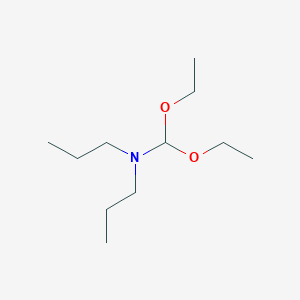![molecular formula C9H11NO2 B14663615 Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide CAS No. 51357-27-8](/img/structure/B14663615.png)
Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide is an organic compound that belongs to the class of nitrones. Nitrones are characterized by the presence of a nitrogen-oxygen double bond and are known for their applications in organic synthesis and as spin traps in electron paramagnetic resonance (EPR) spectroscopy.
Méthodes De Préparation
The synthesis of Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide typically involves the reaction of methanamine with an aldehyde or ketone in the presence of an oxidizing agent. One common method is the condensation of methanamine with 3-methoxybenzaldehyde, followed by oxidation using hydrogen peroxide or a similar oxidizing agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction: It can be reduced to form the corresponding amine or other reduced products.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide has several scientific research applications:
Chemistry: It is used as a spin trap in EPR spectroscopy to detect and study free radicals.
Biology: The compound is used in studies involving oxidative stress and free radical biology.
Mécanisme D'action
The mechanism of action of Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide involves its ability to trap free radicals. The nitrone group reacts with free radicals to form stable nitroxide radicals, which can be detected and studied using EPR spectroscopy. This property makes it valuable in research related to oxidative stress and radical-mediated processes .
Comparaison Avec Des Composés Similaires
Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide can be compared with other nitrones such as:
N-Methyl-α-phenylnitrone (PBN): PBN is another commonly used nitrone spin trap with similar applications in EPR spectroscopy.
N-Benzylidenemethylamine N-oxide: This compound has similar structural features and applications but differs in the substituents on the phenyl ring.
N-Methoxy-N-methylamine: This compound is structurally similar but lacks the nitrone group, leading to different chemical properties and applications.
This compound is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and stability in various chemical reactions.
Propriétés
Numéro CAS |
51357-27-8 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-N-methylmethanimine oxide |
InChI |
InChI=1S/C9H11NO2/c1-10(11)7-8-4-3-5-9(6-8)12-2/h3-7H,1-2H3 |
Clé InChI |
CSKXEOACHRXVFE-UHFFFAOYSA-N |
SMILES canonique |
C[N+](=CC1=CC(=CC=C1)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


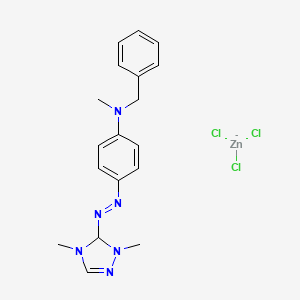
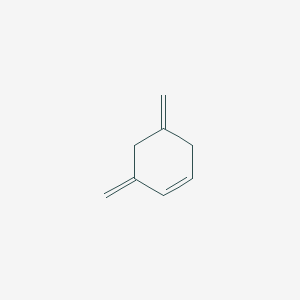
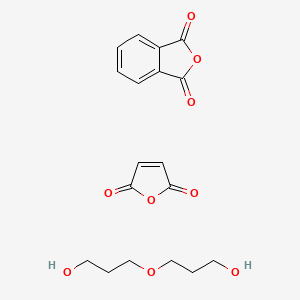
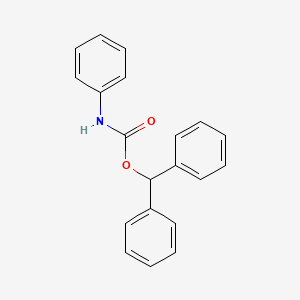
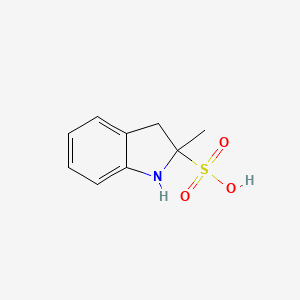
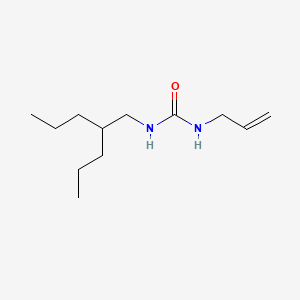
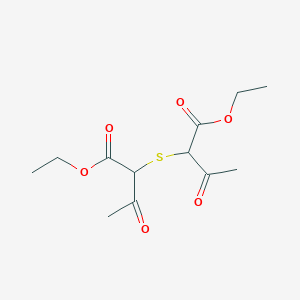
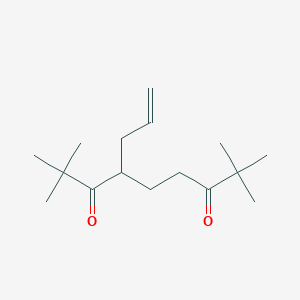

(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
